molecular formula C19H16N2O2S2 B2601562 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide CAS No. 2097916-34-0

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B2601562
CAS No.: 2097916-34-0
M. Wt: 368.47
InChI Key: HSQZWRCAPOLETE-UHFFFAOYSA-N
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Description

“N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide”, also known as HTEEDA, is a chemical compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular formula of HTEEDA is C12H12N2O3S2, and its molecular weight is 296.36.

Scientific Research Applications

Electrochromic Applications

One of the significant applications of derivatives similar to N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide is in the field of electrochromism. Research has shown that compounds like 2,8-di(thiophen-2-yl)-5,11-dioctyl-indolo[3,2-b]carbazole and its variants display remarkable electrochromic properties. These compounds, when polymerized, exhibit significant color changes upon the application of an external potential, making them suitable for applications like electrochromic devices (ECDs). These polymers have demonstrated high optical contrast with visible light, fast switching speed, and satisfactory coloration efficiency, indicating their potential in near-infrared (NIR) applications as well (Xu et al., 2019).

Synthesis and Transformations

The compound's derivatives have been a subject of interest in the synthesis and transformation studies. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates have been prepared by heating related compounds with polyphosphoric acid, leading to interesting transformations and the formation of new compounds. This research opens up new pathways in the synthesis and understanding of such complex molecules (Cucek & Verček, 2008).

Electropolymerization and Electrochromic Performances

Similar compounds have also been explored for their electropolymerization and electrochromic performances. For example, the polymerization of 6,7-Bis(hexylthio)-2-[(2-hydroxyethyl)thio]-3-methylthio-tetrathiafulvalene and its coupling with thiophene-3-carboxylic acid has resulted in materials that can rapidly form polymers via electrochemical deposition. These materials display promising electrochromic performances, with the ability to switch colors effectively, indicating their utility in electrochromic devices (Li et al., 2020).

Biological Activity

There has also been research into the biological activity of compounds structurally similar to this compound. Studies have shown that certain bis(thiophenyl)alkanediamides, which share some structural resemblance, possess anti-inflammatory and analgesic activities. This finding opens up potential therapeutic applications for similar compounds (Avakyan et al., 2005).

Future Directions

Thiophene-based analogs, such as HTEEDA, have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it can be expected that future research will continue to explore the synthesis, properties, and applications of such compounds.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c22-18(15-11-13-5-1-2-6-14(13)21-15)20-12-19(23,16-7-3-9-24-16)17-8-4-10-25-17/h1-11,21,23H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQZWRCAPOLETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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